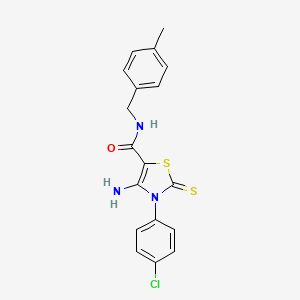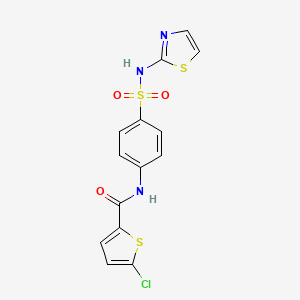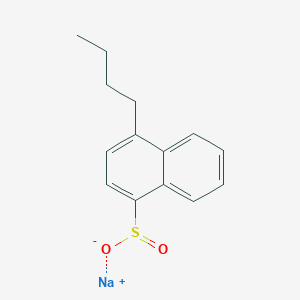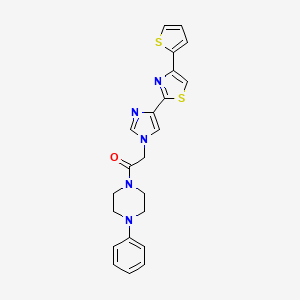
1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N5OS2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CCR1 Antagonism
- A study by Pennell et al. (2013) identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl) ethanone scaffold. These compounds, including a highly potent and selective CCR1 antagonist, showed promise in pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).
Anti-Breast Cancer Activity
- Mahmoud et al. (2021) conducted a study on the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, indicating potential as anti-breast cancer agents (Mahmoud et al., 2021).
Synthesis of Derivatives
- Potikha and Kovtunenko (2007) explored the synthesis of derivatives of thiazole using compounds like 1-(4-phenylpiperazin-1-yl)ethanone, contributing to the development of new chemical entities (Potikha & Kovtunenko, 2007).
Microwave-Assisted Hantzsch Thiazole Synthesis
- Kamila et al. (2012) reported the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating. This synthesis involved compounds related to 1-(4-phenylpiperazin-1-yl)ethanone (Kamila et al., 2012).
Antiviral Activity
- Attaby et al. (2006) synthesized derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, closely related to the compound , and evaluated them for antiviral activity, revealing potential for pharmacological applications (Attaby et al., 2006).
Anticonvulsant Evaluation
- Çalış et al. (2011) investigated novel (thio)semicarbazone derivatives of arylalkylimidazole for their anticonvulsant activity. These compounds are structurally related to 1-(4-phenylpiperazin-1-yl)ethanone and showed promising results in seizure models (Çalış et al., 2011).
Heme Oxygenase Inhibition
- Roman et al. (2010) designed and synthesized a series of inhibitors of heme oxygenases based on compounds structurally related to 1-(4-phenylpiperazin-1-yl)ethanone, identifying candidates with potential for therapeutic applications (Roman et al., 2010).
Antimicrobial Activity
- Studies by Reddy et al. (2010) and Abdel-Wahab et al. (2011) synthesized novel thiazol-2-amines and evaluated their antimicrobial activity, using a structure similar to 1-(4-phenylpiperazin-1-yl)ethanone (Reddy et al., 2010), (Abdel-Wahab et al., 2011).
Anticancer Agents
- Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system using a process that involves derivatives of γ-bromodipnones, showing moderate antitumor activity (Potikha & Brovarets, 2020).
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c28-21(27-10-8-26(9-11-27)17-5-2-1-3-6-17)14-25-13-18(23-16-25)22-24-19(15-30-22)20-7-4-12-29-20/h1-7,12-13,15-16H,8-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQJEVUTUDOZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

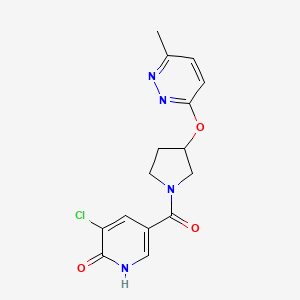
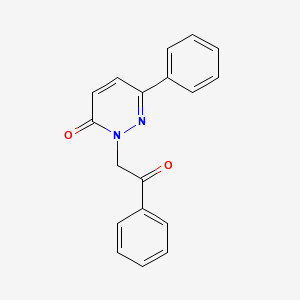
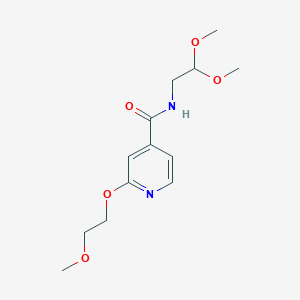
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B2401500.png)
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

